molecular formula C9H17BO3 B1406233 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane CAS No. 1396215-84-1

4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane

Cat. No.: B1406233
CAS No.: 1396215-84-1
M. Wt: 184.04 g/mol
InChI Key: LBABXQQSDMILIX-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom bonded to an oxetane ring and two methyl groups. Its chemical formula is C9H17BO3, and it is often used in organic synthesis and materials science due to its reactivity and stability.

Biochemical Analysis

Biochemical Properties

4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It interacts with various enzymes, proteins, and other biomolecules, facilitating these reactions. For instance, it is known to interact with enzymes involved in the Suzuki-Miyaura coupling reaction, a widely used method in organic synthesis. The nature of these interactions often involves the formation of transient complexes that facilitate the transfer of functional groups, thereby promoting the desired chemical transformations .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of kinases and phosphatases, which are critical regulators of cell signaling pathways. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate access. Conversely, it can activate other enzymes by stabilizing their active conformations. These interactions often result in changes in gene expression, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that its effects on cellular function can persist, although the degree of impact may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. These interactions can affect metabolic flux and alter metabolite levels, thereby influencing overall cellular metabolism. The compound’s role in these pathways underscores its importance in biochemical research .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution can affect its activity and function, as its presence in specific areas may enhance or inhibit certain biochemical processes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, thereby maximizing its biochemical efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane typically involves the reaction of an oxetane derivative with a boronic acid or boronate ester. One common method includes the use of 3-hydroxyoxetane and bis(pinacolato)diboron under catalytic conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction conditions often involve heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the boron center to a borohydride or other reduced forms.

    Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to the formation of new carbon-boron bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium periodate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles like amines or alcohols and may be catalyzed by transition metals such as palladium or nickel.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce various boronate esters or boron-containing heterocycles.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-boron bonds. It is also employed in the development of new materials and catalysts.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its boron-containing structure can enhance the biological activity and stability of these molecules.

    Medicine: In medicinal chemistry, it is used to develop boron-containing drugs, which can have unique therapeutic properties. Boron neutron capture therapy (BNCT) is one such application where boron compounds are used to target cancer cells.

    Industry: The compound is used in the production of polymers and advanced materials with specific properties, such as increased thermal stability and mechanical strength.

Comparison with Similar Compounds

4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane can be compared with other boron-containing compounds, such as:

    Bis(pinacolato)diboron: A widely used boron reagent in organic synthesis, known for its stability and reactivity.

    Boronic acids: These compounds are commonly used in Suzuki-Miyaura cross-coupling reactions and have diverse applications in organic synthesis.

    Borate esters: Similar to boronic acids, borate esters are used in various chemical reactions and as intermediates in the synthesis of complex molecules.

The uniqueness of this compound lies in its combination of an oxetane ring and a boron center, which provides distinct reactivity and stability compared to other boron-containing compounds.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BO3/c1-8(2)9(3,4)13-10(12-8)7-5-11-6-7/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBABXQQSDMILIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396215-84-1
Record name 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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